molecular formula C19H17N3O3S B2867109 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide CAS No. 890955-07-4

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2867109
CAS No.: 890955-07-4
M. Wt: 367.42
InChI Key: AYYZVHVSMQJJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a nitrobenzamide group, and a phenyl group, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets can vary depending on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some thiazole derivatives have been found to play a role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Others have demonstrated potent effects on prostate cancer .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrobenzamide group via nitration and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods also emphasize the optimization of reaction conditions to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-aminobenzamide
  • N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-chlorobenzamide
  • N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide

Comparison: Compared to these similar compounds, N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific redox reactions that are not possible with the amino, chloro, or methoxy derivatives, making it a valuable compound for certain applications.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(26-19(21-13)15-5-3-2-4-6-15)11-12-20-18(23)14-7-9-16(10-8-14)22(24)25/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZVHVSMQJJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.